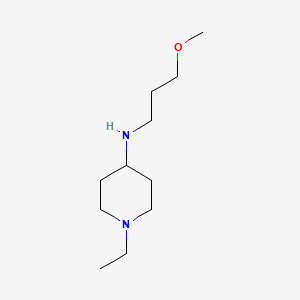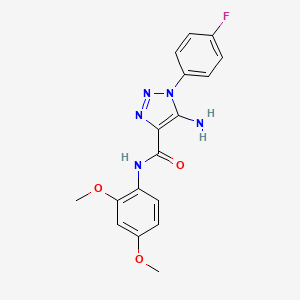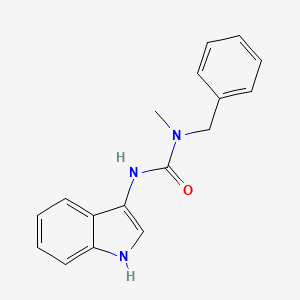
1-benzyl-3-(1H-indol-3-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-benzyl-3-(1H-indol-3-yl)-1-methylurea” is a chemical compound that likely contains an indole group, which is a prevalent moiety in many natural products and drugs . Indoles are significant heterocyclic systems that play a main role in cell biology .
Synthesis Analysis
While specific synthesis methods for “1-benzyl-3-(1H-indol-3-yl)-1-methylurea” are not available, indazoles and similar compounds can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “1-benzyl-3-(1H-indol-3-yl)-1-methylurea” likely includes an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Medicinal Chemistry: Anticancer and Antimicrobial Agents
The indole moiety present in 1-benzyl-3-(1H-indol-3-yl)-1-methylurea is a significant scaffold in medicinal chemistry due to its biological relevance . Indole derivatives have been studied for their potential as anticancer agents, targeting various pathways involved in cancer cell proliferation . Additionally, these compounds have shown antimicrobial properties, providing a basis for the development of new antibiotics .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives are explored for their role in plant growth and development. They can act as precursors to plant hormones or as signaling molecules influencing plant physiology . Research into such compounds could lead to the development of novel growth regulators or protective agents against plant pathogens .
Material Science: Advanced Functional Materials
The versatility of indole derivatives extends to material science, where they are used to create polymers and composite materials with applications in energy storage and biomedical devices . The structural diversity of these compounds allows for the design of materials with specific properties tailored to various applications .
Environmental Science: Pollutant Degradation
Indole-based compounds have potential applications in environmental science, particularly in the degradation of pollutants. Their chemical structure can be utilized to catalyze breakdown reactions or to capture and remove toxic substances from the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, 1-benzyl-3-(1H-indol-3-yl)-1-methylurea derivatives can act as enzyme inhibitors, affecting metabolic pathways in both prokaryotic and eukaryotic cells . This property is crucial for the study of cellular processes and the development of drugs targeting specific enzymes .
Pharmacology: Drug Development
The pharmacological properties of indole derivatives make them valuable in drug development. They can serve as the basis for creating new drugs with improved efficacy and reduced side effects . Their modifiable structure allows for the optimization of pharmacokinetic and pharmacodynamic properties .
properties
IUPAC Name |
1-benzyl-3-(1H-indol-3-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20(12-13-7-3-2-4-8-13)17(21)19-16-11-18-15-10-6-5-9-14(15)16/h2-11,18H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWDXDPGKSFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1H-indol-3-yl)-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

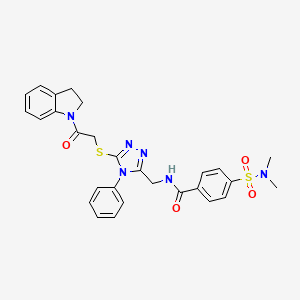
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

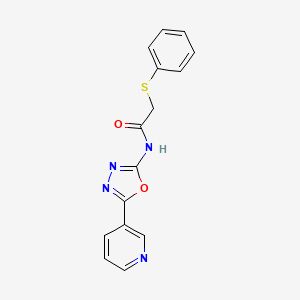
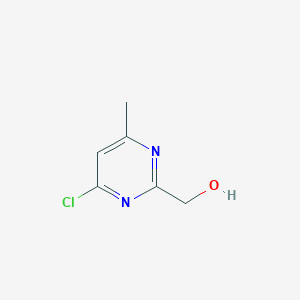
![2-((2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2582839.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)
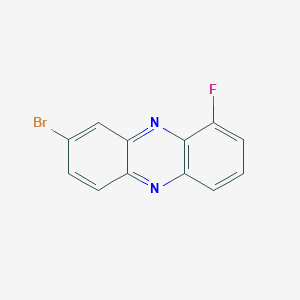

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)
